N1-(1-ethyl-1H-indol-3-yl)piperidine-1,4-dicarboxamide
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Overview
Description
N1-(1-ethyl-1H-indol-3-yl)piperidine-1,4-dicarboxamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
Mechanism of Action
Target of Action
N1-(1-ethyl-1H-indol-3-yl)piperidine-1,4-dicarboxamide is a compound that is part of the indole and piperidine families . Indole derivatives are known to play a significant role in cell biology and are used in the treatment of various disorders, including cancer and microbial infections . Piperidine derivatives, on the other hand, are present in more than twenty classes of pharmaceuticals and alkaloids . .
Mode of Action
It is known that indole derivatives can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . Similarly, piperidine derivatives have been used in the synthesis of potential drugs .
Biochemical Pathways
Indole derivatives are known to have diverse biological activities and can affect a wide range of biochemical pathways .
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-ethyl-1H-indol-3-yl)piperidine-1,4-dicarboxamide typically involves the reaction of 1-ethyl-1H-indole-3-carboxylic acid with piperidine-1,4-dicarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N1-(1-ethyl-1H-indol-3-yl)piperidine-1,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and interactions with proteins.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,2,4-triamine
- N-arylsulfonyl-3-acetylindole derivatives
- 2-amino-4-(1-piperidine) pyridine derivatives
Uniqueness
N1-(1-ethyl-1H-indol-3-yl)piperidine-1,4-dicarboxamide stands out due to its unique combination of the indole and piperidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
1-N-(1-ethylindol-3-yl)piperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-2-20-11-14(13-5-3-4-6-15(13)20)19-17(23)21-9-7-12(8-10-21)16(18)22/h3-6,11-12H,2,7-10H2,1H3,(H2,18,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSOZWWBFSIIOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)N3CCC(CC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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